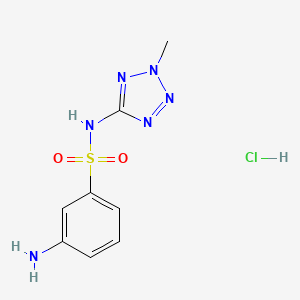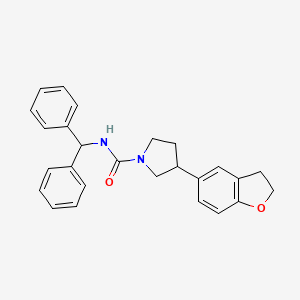
4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Unfortunately, the specific synthesis process for 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide is not provided in the search results .Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly provided in the search results .Scientific Research Applications
Synthesis and Anti-Acetylcholinesterase Activity
A study on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a structural similarity to 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide, revealed significant anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing an alkyl or phenyl group at the nitrogen atom of benzamide significantly enhanced the activity. One of the synthesized compounds showed a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential as an antidementia agent (Sugimoto et al., 1990).
Synthesis and Properties of Ortho-linked Polyamides
Research into the synthesis of ortho-linked polyamides using derivatives such as 4-tert-butylcatechol led to the creation of noncrystalline polyamides with high thermal stability and solubility in polar solvents. These polyamides, which could be related to the chemical class of this compound, showed promise for various applications due to their thermal properties and ability to form transparent, flexible films (Hsiao et al., 2000).
Heterocyclic Carboxamides as Potential Antipsychotic Agents
A study on heterocyclic analogues of benzamide derivatives, similar in structure to this compound, focused on their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize apomorphine-induced responses in mice. The research identified compounds with potent in vivo activities that were less active in models predictive of extrapyramidal side effects, suggesting potential as antipsychotic agents with reduced side effects (Norman et al., 1996).
Synthesis and Antimicrobial Activity of Quinazolinone Derivatives
The synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinone derivatives, involving reactions with anthranilic acid and various nitrogen nucleophiles, led to compounds with confirmed structures and screened antibacterial and antifungal activities. This research highlights the potential for the development of new antimicrobial agents within the chemical space related to this compound (Naganagowda & Petsom, 2011).
Bioactivity of Benzamides and Their Metal Complexes
A study on the synthesis and bioactivity of novel benzamides and their copper and cobalt complexes, including derivatives similar to this compound, demonstrated that these compounds exhibit antibacterial activity against various bacterial strains. The copper complexes, in particular, showed enhanced activities compared to free ligands, indicating the potential for the development of new antimicrobial agents (Khatiwora et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-chloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-14-9-7-13(8-10-14)18(23)21-16-6-4-5-15(20)17(16)22-11-2-1-3-12-22/h4-10H,1-3,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXPVKANJPWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)

![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2929567.png)

![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)

![ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)
![3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929575.png)

![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)

![7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2929582.png)
